Tert-butyl (5-ethynylpyridin-3-yl)carbamate

Overview

Description

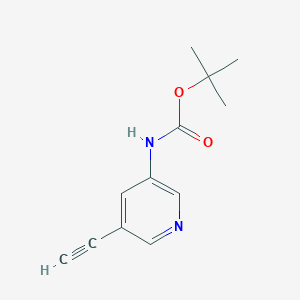

Tert-butyl (5-ethynylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H14N2O2. It is a solid substance that is often used in various chemical reactions and research applications. The compound is known for its unique structure, which includes a tert-butyl group, an ethynyl group, and a pyridinylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-ethynylpyridin-3-yl)carbamate typically involves the reaction of 5-ethynylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions, usually at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is often produced in bulk quantities for use in various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-ethynylpyridin-3-yl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: The pyridinyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes .

Scientific Research Applications

Tert-butyl (5-ethynylpyridin-3-yl)carbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (5-ethynylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl carbamate: A related compound with similar protective group properties.

Ethynylpyridine derivatives: Compounds with similar ethynyl and pyridine functionalities.

Uniqueness

Tert-butyl (5-ethynylpyridin-3-yl)carbamate is unique due to its combination of a tert-butyl group, an ethynyl group, and a pyridinylcarbamate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

Tert-butyl (5-ethynylpyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the ethynyl group at the 5-position of the pyridine ring is notable for its influence on the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O2 |

| Molecular Weight | 245.28 g/mol |

| Solubility | Soluble in DMSO, methanol |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and ligand for various receptors. The compound interacts with specific biological targets, modulating enzymatic pathways and signaling mechanisms that are crucial for therapeutic applications.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which can be critical in disease pathways. For instance, studies have indicated that it may inhibit proteases involved in viral replication, making it a candidate for antiviral drug development .

- Receptor Binding : The ethynyl group enhances the compound's ability to bind to specific receptors, which can lead to altered signal transduction pathways. This property is essential for developing drugs targeting neurological disorders where receptor modulation is beneficial .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the compound's inhibitory effects on SARS-CoV proteases, revealing an IC50 value indicating potent inhibition. The structural modifications were found to enhance binding affinity compared to similar compounds .

- Case Study 2 : Research focusing on neuroprotective effects demonstrated that this compound reduced neuronal apoptosis in cell models exposed to oxidative stress. This suggests potential applications in treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Reaction of 5-Ethynylpyridine with Tert-butyl Chloroformate :

- Reagents: 5-Ethynylpyridine, tert-butyl chloroformate, triethylamine.

- Conditions: The reaction is carried out under an inert atmosphere at room temperature, followed by purification using chromatography.

The synthesis yields a high-purity product suitable for further biological testing.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl (2-acetylpyridin-3-yl)carbamate | C11H16N2O2 | Acetyl substitution affects reactivity |

| Tert-butyl (6-acetylpyridin-3-yl)carbamate | C12H16N2O3 | Different position of acetyl group |

| Tert-butyl (5-methylpyridin-3-yl)carbamate | C12H17N2O2 | Methyl group influences lipophilicity |

Properties

IUPAC Name |

tert-butyl N-(5-ethynylpyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-5-9-6-10(8-13-7-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNIQHZDUOWFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.